molecular formula C11H13N B13620424 2-(2,5-Dimethylphenyl)propanenitrile CAS No. 16213-86-8

2-(2,5-Dimethylphenyl)propanenitrile

Cat. No.: B13620424
CAS No.: 16213-86-8
M. Wt: 159.23 g/mol
InChI Key: PCGKUSWTVXRUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a 2,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol. The compound features a nitrile (-CN) functional group, which confers electron-withdrawing properties, and methyl substituents at the ortho (2-) and para (5-) positions on the aromatic ring.

Properties

CAS No.

16213-86-8

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10H,1-3H3

InChI Key

PCGKUSWTVXRUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)propanenitrile typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion from the benzyl chloride, forming the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)propanamide or 2-(2,5-Dimethylphenyl)propanoic acid.

    Reduction: 2-(2,5-Dimethylphenyl)propanamine.

    Substitution: 2-(2,5-Dimethyl-4-nitrophenyl)propanenitrile or 2-(2,5-Dimethyl-4-bromophenyl)propanenitrile.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Functional Group Molecular Weight (g/mol) Notable Activity/Properties
This compound 2,5-dimethylphenyl Nitrile (-CN) 159.23 Limited direct data; inferred high lipophilicity
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl Carboxamide (-CONH-) ~299.32* PET inhibition (IC₅₀ ~10 µM) in spinach chloroplasts
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile 3,5-dimethylphenyl Nitrile (-CN) + methyl 173.25 No activity reported; increased steric bulk
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl Carboxamide (-CONH-) ~303.27* PET inhibition (IC₅₀ ~10 µM)

*Calculated based on molecular formulas.

Key Observations:

Substituent Position: The 2,5-dimethylphenyl group (ortho/para substitution) in the target compound contrasts with the 3,5-dimethylphenyl (meta substitution) in 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. Electron-withdrawing groups (e.g., -F in 3,5-difluorophenyl derivatives) further enhance PET-inhibiting activity by stabilizing charge-separated states in photosystem II .

Functional Group Impact: Nitrile vs. Carboxamide: Nitriles exhibit stronger electron-withdrawing effects than carboxamides, which may alter binding affinity to PET targets. The 2-methyl group in 2-(3,5-dimethylphenyl)-2-methylpropanenitrile introduces steric hindrance, possibly reducing binding efficiency compared to the unsubstituted propanenitrile backbone .

Lipophilicity and Bioactivity :

  • Lipophilicity (logP) is a critical determinant of herbicidal activity. The 2,5-dimethylphenyl group in the target compound likely confers higher logP than its 3,5-dimethylphenyl analog, aligning with the SAR trends observed in carboxamide derivatives .

Research Findings and Implications

  • PET Inhibition: N-(2,5-dimethylphenyl)carboxamides exhibit potent PET-inhibiting activity (IC₅₀ ~10 µM), attributed to optimal substituent positioning and lipophilicity.
  • Safety Profile: Limited hazard data are available for nitrile derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.